

cellular uptake and transport of gamma-strophanthin

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Compound of Interest

Compound Name: *gamma-Strophanthin*

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An In-depth Technical Guide on the Cellular Uptake and Transport of γ -Strophanthin

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the cellular uptake and transport mechanisms of γ -strophanthin (also known as ouabain), a cardiac glycoside that acts as a potent inhibitor of the Na^+/K^+ -ATPase. The information presented herein is intended to support research and development efforts related to this compound and its therapeutic applications.

Core Mechanism of Action

γ -Strophanthin is a cardiotonic steroid that primarily exerts its effects by binding to and inhibiting the Na^+/K^+ -ATPase, an essential enzyme located in the plasma membrane of most animal cells.^[1] This enzyme is responsible for actively transporting sodium (Na^+) ions out of the cell and potassium (K^+) ions into the cell, thereby maintaining the electrochemical gradients necessary for various physiological processes.^[1]

The inhibition of the Na^+/K^+ -ATPase by γ -strophanthin leads to a cascade of events, beginning with an increase in the intracellular sodium concentration ($[\text{Na}^+]_i$).^{[1][2]} This elevation in $[\text{Na}^+]_i$ alters the function of the sodium-calcium exchanger (NCX), which normally expels calcium (Ca^{2+}) from the cell.^{[1][2]} The reduced efficiency of the NCX results in an accumulation of intracellular calcium ($[\text{Ca}^{2+}]_i$).^{[1][2]} In cardiac muscle cells, this increased $[\text{Ca}^{2+}]_i$ enhances the force of contraction, which is the basis of its therapeutic use in certain heart conditions.^[1]

Beyond its direct impact on ion transport, the binding of γ -strophanthin to the Na⁺/K⁺-ATPase can also trigger various intracellular signaling pathways, influencing processes such as cell growth, proliferation, and apoptosis.^{[1][3]}

Quantitative Data on γ -Strophanthin Cellular Uptake and Transport

The following tables summarize key quantitative data related to the interaction of γ -strophanthin with its cellular target and its distribution.

Table 1: Binding Affinity and Inhibition Constants

Parameter	Value	Cell/System	Conditions	Reference(s)
KD	1.4 x 10 ⁻⁷ M	Cultured Chick Heart Cells	K ⁺ -free medium	[4]
4.9 x 10 ⁻⁷ M	Cultured Chick Heart Cells	4 mM K ⁺	[4]	
1.3 x 10 ⁻⁷ M	Cultured Chick Heart Cells	K ⁺ -free medium (Scatchard plot)	[4]	
Ki	41 nM	Na ⁺ /K ⁺ -ATPase α 2 subunit	-	[5]
15 nM	Na ⁺ /K ⁺ -ATPase α 3 subunit	-	[5]	
84.0 ± 2.1 μ M	Total ATPase activity	-	[6]	
K0.5 (apparent affinity)	6.6 - 20.6 μ M	Cultured Embryonic Chick Cardiac Myocytes	Dependent on measurement technique and exposure time	[7]

Table 2: Cellular Uptake and Intracellular Effects

Parameter	Value	Cell/System	Conditions	Reference(s)
Receptor Occupancy	38% of total binding sites	Cultured Chick Heart Cells	1 μ M γ -strophanthin for 7 min	[4]
42K+ Uptake Inhibition	36%	Cultured Chick Heart Cells	1 μ M γ -strophanthin for 7 min	[4]
Intracellular Na+ Increase	35%	Cultured Chick Heart Cells	1 μ M γ -strophanthin for 7 min	[4]

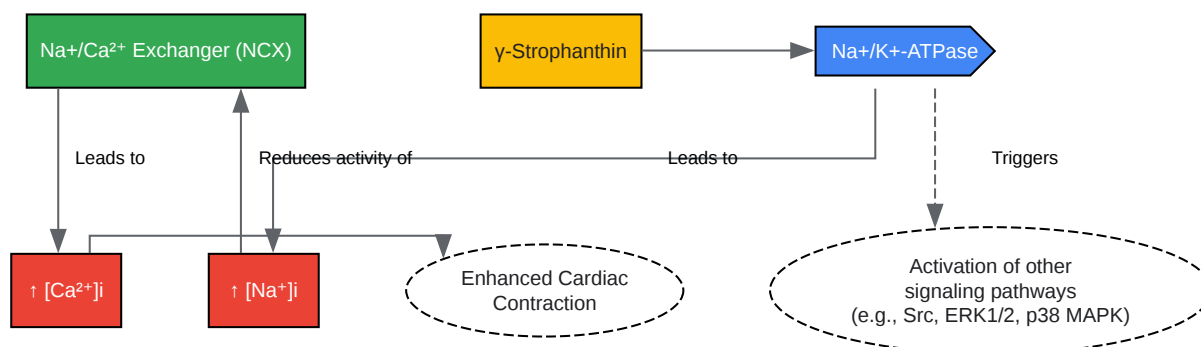
Table 3: Pharmacokinetic Parameters in Mice

Tissue	Cmax (ng/g)	Tmax (hours)	T1/2 (hours)
Plasma	882.88 \pm 21.82	0.08 \pm 0.01	0.15 \pm 0.02
Cardiac Tissue	145.24 \pm 44.03	0.08 \pm 0.02	0.23 \pm 0.09
Kidney Tissue	1072.3 \pm 260.8	0.35 \pm 0.19	1.32 \pm 0.76

Data obtained after a single intraperitoneal injection of 1.25 mg/kg γ -strophanthin in C57/black mice.[8]

Signaling Pathways

The primary signaling pathway initiated by γ -strophanthin is the inhibition of the Na⁺/K⁺-ATPase, leading to an increase in intracellular calcium. Additionally, binding to the Na⁺/K⁺-ATPase can activate other signaling cascades.



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Caption: Primary signaling pathway of γ -strophanthin.

Experimental Protocols

Detailed methodologies are crucial for the accurate study of γ -strophanthin's cellular uptake and transport. Below are protocols for key experiments.

Radiolabeled γ -Strophanthin Uptake Assay (Adherent Cells)

This protocol is adapted from general radiolabeled uptake assay procedures and is suitable for measuring the uptake of [³H]ouabain.[9]

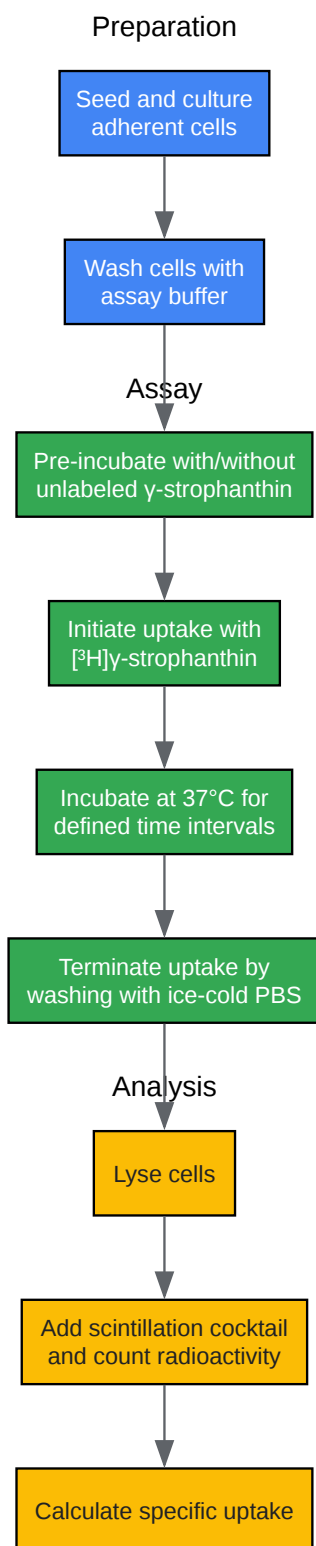
Materials:

- Adherent cells cultured in 24- or 96-well plates
- [³H]ouabain (radiolabeled γ -strophanthin)
- Assay buffer (e.g., HBSS-HEPES, pH 7.4)
- Unlabeled γ -strophanthin (for determining non-specific binding)
- Ice-cold Phosphate-Buffered Saline (PBS)

- Cell lysis buffer (e.g., 0.2 M NaOH or a commercial lysis reagent)
- Scintillation cocktail
- Microplate scintillation counter

Procedure:

- Cell Culture: Seed cells in 24- or 96-well plates and grow until they reach near-confluence.
- Preparation: On the day of the assay, aspirate the growth medium and wash the cells once with pre-warmed assay buffer.
- Pre-incubation: Add 150 μ L of fresh assay buffer to each well. For determining non-specific uptake, add a high concentration of unlabeled γ -strophanthin (e.g., 1000-fold excess) to designated wells. For total uptake, add assay buffer alone. Incubate the plate at 37°C for 30 minutes.
- Initiation of Uptake: Initiate the uptake by adding 50 μ L of assay buffer containing [3 H]ouabain to each well to achieve the desired final concentration.
- Incubation: Incubate the plate for a predetermined time interval (e.g., 1, 5, 10, 30 minutes) at 37°C with gentle agitation.
- Termination of Uptake: Stop the reaction by rapidly aspirating the assay buffer and washing the cells three times with ice-cold PBS.
- Cell Lysis: Add 50 μ L of cell lysis buffer to each well and incubate to ensure complete lysis.
- Quantification: Add an appropriate volume of scintillation cocktail to each well. Measure the radioactivity in each well using a microplate scintillation counter.
- Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake (wells with excess unlabeled γ -strophanthin) from the total uptake.



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Caption: Workflow for a radiolabeled γ -strophanthin uptake assay.

Quantification of γ -Strophanthin in Tissue by HPLC-MS

This protocol provides a method for the quantitative analysis of γ -strophanthin in biological samples.[8]

Materials:

- Tissue samples (e.g., heart, kidney, plasma)
- Internal standard (e.g., digoxin or other related cardiac glycoside not present in the sample)
- Homogenizer
- Protein precipitation solvent (e.g., acetonitrile)
- Centrifuge
- HPLC system coupled with a mass spectrometer (MS)
- Appropriate HPLC column (e.g., C18)
- Mobile phases (e.g., water and acetonitrile with formic acid)

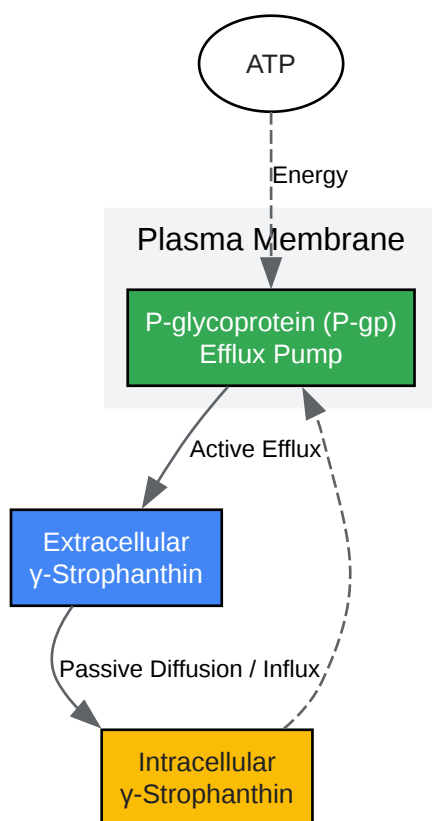
Procedure:

- Sample Preparation:
 - Weigh the tissue sample and homogenize it in a suitable buffer.
 - For plasma, use the sample directly.
 - Add a known concentration of the internal standard to each sample.
 - Precipitate proteins by adding a sufficient volume of cold acetonitrile, vortex, and incubate at a low temperature.
 - Centrifuge the samples at high speed to pellet the precipitated proteins.
 - Collect the supernatant and evaporate it to dryness under a stream of nitrogen.

- Reconstitute the dried extract in the initial mobile phase.
- HPLC-MS Analysis:
 - Inject the reconstituted sample into the HPLC-MS system.
 - Separate the analytes using a suitable gradient elution on the HPLC column.
 - Detect and quantify γ -strophanthin and the internal standard using the mass spectrometer, typically in multiple reaction monitoring (MRM) mode.
- Quantification:
 - Create a calibration curve by plotting the ratio of the peak area of γ -strophanthin to the peak area of the internal standard against the concentration of γ -strophanthin standards.
 - Determine the concentration of γ -strophanthin in the samples using the linear regression equation from the calibration curve.[\[8\]](#)

Role of Efflux Transporters

Efflux transporters, such as P-glycoprotein (P-gp), are known to play a significant role in limiting the intracellular concentration and bioavailability of many drugs by actively pumping them out of cells.[\[10\]](#)[\[11\]](#) While it is plausible that γ -strophanthin may be a substrate for P-gp or other efflux pumps, specific quantitative data on the impact of these transporters on γ -strophanthin's cellular kinetics are not yet well-defined in the literature. Further research is needed to elucidate the role of efflux transporters in the disposition of γ -strophanthin, as this could have important implications for its therapeutic efficacy and potential for drug-drug interactions.



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